Cas no 876343-82-7 (5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine)

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine structure
876343-82-7 structure
Product Name:5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Numero CAS:876343-82-7
MF:C7H4BrClN2
MW:231.477059364319
MDL:MFCD11046240
CID:709920
PubChem ID:45789788
Update Time:2025-05-26

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
    • 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-
    • 5-Bromo-4-chloro-7-azaindole
    • RW3217
    • 5-bromo-4-chloro-1H-pyrrolo(2,3-b)pyridine
    • PubChem19329
    • FMDQNRHKEYTVBW-UHFFFAOYSA-N
    • LS20804
    • FCH1401955
    • VP13203
    • PB28214
    • SY017714
    • BC004434
    • OR301270
    • 5-Bromo-4-chloro-7-azaindole, Aldrich
    • 5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (ACI)
    • MFCD11046240
    • AKOS015850353
    • DS-10877
    • CS-D0707
    • 5-Bromo-4-chloro-7-azaindole, AldrichCPR
    • J-517071
    • DTXSID40672023
    • 876343-82-7
    • EN300-6775194
    • DB-003524
    • SCHEMBL1564932
    • 5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
    • MDL: MFCD11046240
    • Inchi: 1S/C7H4BrClN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
    • Chiave InChI: FMDQNRHKEYTVBW-UHFFFAOYSA-N
    • Sorrisi: ClC1C2=C(NC=C2)N=CC=1Br

Proprietà calcolate

  • Massa esatta: 229.92500
  • Massa monoisotopica: 229.925
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 0
  • Complessità: 155
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 28.7
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 2.6

Proprietà sperimentali

  • Densità: 1.878
  • Indice di rifrazione: 1.73
  • PSA: 28.68000
  • LogP: 2.97880

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
076743-1g
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
876343-82-7 95%
1g
£95.00 2022-03-01
Fluorochem
076743-5g
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
876343-82-7 95%
5g
£278.00 2022-03-01
Fluorochem
076743-10g
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
876343-82-7 95%
10g
£418.00 2022-03-01
Chemenu
CM103945-250mg
5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
876343-82-7 95%+
250mg
$64 2021-08-06
Chemenu
CM103945-1g
5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
876343-82-7 95%+
1g
$121 2021-08-06
Chemenu
CM103945-5g
5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
876343-82-7 95%+
5g
$315 2021-08-06
Chemenu
CM103945-10g
5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
876343-82-7 95%+
10g
$532 2021-08-06
ChemScence
CS-D0707-1g
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
876343-82-7 98.85%
1G
$50.0 2022-04-26
ChemScence
CS-D0707-5g
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
876343-82-7 98.85%
5G
$201.0 2022-04-26
ChemScence
CS-D0707-10g
5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
876343-82-7 98.85%
10G
$355.0 2022-04-26

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol ;  1 h, rt
Riferimento
Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes
Gehringer, Matthias; et al, ChemMedChem, 2014, 9(2), 277-281

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: N-Methyl-2-pyrrolidone ;  5 min, -20 °C; 1 h, -20 °C → rt
1.2 Solvents: Water ;  cooled
Riferimento
Design and synthesis of potent RSK inhibitors
Jain, Rama; et al, Bioorganic & Medicinal Chemistry Letters, 2018, 28(19), 3197-3201

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 0 °C → 50 °C; overnight, 50 °C; 50 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Potassium fluoride Solvents: Methanol ;  1 h, rt
Riferimento
Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes
Gehringer, Matthias; et al, ChemMedChem, 2014, 9(2), 277-281

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ;  50 °C; 2 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 0 °C; 0 °C → 50 °C; overnight, 50 °C; 50 °C → rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Potassium fluoride Solvents: Methanol ;  1 h, rt
Riferimento
Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes
Gehringer, Matthias; et al, ChemMedChem, 2014, 9(2), 277-281

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Hexane ,  1,2-Dimethoxyethane ;  rt; 3 h, rt
2.1 Reagents: Methanesulfonyl chloride Solvents: Dimethylformamide ;  50 °C; 2 h, 70 °C; 70 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 0 °C; 0 °C → 50 °C; overnight, 50 °C; 50 °C → rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Potassium fluoride Solvents: Methanol ;  1 h, rt
Riferimento
Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes
Gehringer, Matthias; et al, ChemMedChem, 2014, 9(2), 277-281

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine Raw materials

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine Preparation Products

5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:876343-82-7)5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Numero d'ordine:sfd4651
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:33
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:876343-82-7)5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
Numero d'ordine:A842312
Stato delle scorte:in Stock
Quantità:10g/25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:56
Prezzo ($):168.0/420.0/1680.0
Email:sales@amadischem.com
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:876343-82-7)5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
sfd4651
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email
Amadis Chemical Company Limited
(CAS:876343-82-7)5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine
A842312
Purezza:99%/99%/99%
Quantità:10g/25g/100g
Prezzo ($):168.0/420.0/1680.0
Email